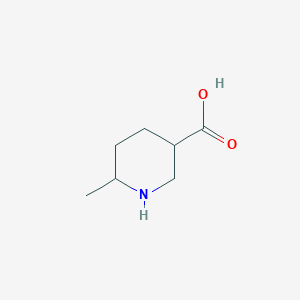

6-Methylpiperidine-3-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDDDADSFZADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290245 | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-16-0 | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 Methylpiperidine 3 Carboxylic Acid and Its Enantiomers

De Novo Annulation and Cyclization Approaches

De novo synthesis provides a powerful means to construct the piperidine (B6355638) ring with desired substitution patterns from acyclic precursors. These methods can be broadly categorized into classical ring-forming reactions and modern catalytic stereoselective syntheses.

Classical Ring-Forming Reactions

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction reported by Arthur Hantzsch in 1881, offers a convergent approach to dihydropyridines, which can be subsequently reduced to the corresponding piperidines. acs.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

For the synthesis of a 6-methylpiperidine-3-carboxylic acid precursor, a potential Hantzsch reaction could involve the condensation of acetaldehyde, an acetoacetate (B1235776) equivalent, and a β-amino ester. The resulting dihydropyridine (B1217469) could then undergo reduction of the ring and hydrolysis of the ester groups to yield the target molecule. Subsequent derivatization and separation techniques would be necessary to isolate the desired diastereomers and enantiomers. While the classical Hantzsch synthesis has drawbacks such as harsh reaction conditions and potentially low yields, modern modifications have been developed to address these issues, including the use of microwave irradiation and greener solvent systems. wikipedia.org

A generalized Hantzsch reaction is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product |

| Aldehyde | β-ketoester | β-ketoester | Ammonia | 1,4-Dihydropyridine |

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied intramolecularly to construct heterocyclic rings. youtube.commasterorganicchemistry.com The synthesis of this compound via this route would likely involve a precursor containing both a carbonyl group (or a functional group that can be converted to one) and an amine, appropriately positioned to favor a 6-membered ring closure.

A hypothetical precursor, such as a 5-amino-4-methyl-7-oxoheptanoic acid derivative, could undergo intramolecular reductive amination. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the piperidine ring. youtube.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

The general scheme for an intramolecular reductive amination is as follows:

| Precursor | Key Intermediate | Reducing Agent | Product |

| Amino-aldehyde/ketone | Cyclic iminium ion | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Piperidine |

This method offers a high degree of flexibility in introducing substituents on the piperidine ring by choosing appropriately substituted starting materials.

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including substituted piperidines. These reactions can be initiated by various means, including nucleophilic substitution, radical-mediated processes, or reductive cyclizations. nih.gov

A notable example in the synthesis of a closely related analogue is the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. This synthesis was achieved from D-glucose over 14 steps, with a key step being an intramolecular reductive cyclization. This strategy highlights the utility of using chiral pool starting materials to control the stereochemistry of the final product. The intramolecular reductive cyclization of a monoxime of a 1,5-diketone has also been reported for the diastereoselective preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com

The success of these protocols is highly dependent on the nature of the acyclic precursor and the reaction conditions employed to induce cyclization.

| Precursor Type | Cyclization Trigger | Key Transformation |

| Amino-halide | Nucleophilic displacement | C-N bond formation |

| Unsaturated amine | Radical initiator | Radical addition to double bond |

| Amino-dicarbonyl | Reduction/Condensation | Imine/enamine formation and reduction |

Catalytic and Stereoselective Syntheses

The development of catalytic and stereoselective methods has revolutionized the synthesis of chiral molecules, including enantiomerically enriched piperidine derivatives.

Catalytic cyclization of functionalized alkenes provides an efficient and atom-economical route to substituted piperidines. rsc.org Various transition metals, including gold and palladium, have been shown to catalyze the intramolecular hydroamination or aminoarylation of alkenes to form the piperidine ring. nih.gov

For instance, gold(I)-catalyzed intramolecular oxidative amination of non-activated alkenes has been developed for the synthesis of substituted piperidines. These reactions can lead to the difunctionalization of a double bond with simultaneous formation of the N-heterocycle. Palladium-catalyzed methodologies have also been extensively explored. For example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been utilized for the preparation of 2- and 2,6-substituted piperidines.

These catalytic methods often offer high levels of stereocontrol, which is crucial for the synthesis of specific enantiomers of this compound. The choice of catalyst and chiral ligand is paramount in determining the stereochemical outcome of the reaction.

| Catalyst System | Substrate Type | Key Transformation | Stereocontrol |

| Gold(I) complexes | Amino-alkenes | Intramolecular hydroamination | Ligand-dependent |

| Palladium(II) complexes | Amino-alkenes | Wacker-type cyclization | Ligand-dependent |

| Brønsted/Lewis Acids | Amino-alkenes | Prins/Ene-type cyclization | Substrate/Catalyst-dependent |

Radical-Mediated Amine Cyclization Pathways

Radical-mediated cyclization presents a powerful method for constructing the piperidine skeleton. These pathways often involve the formation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular reaction to form the heterocyclic ring.

One notable approach is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. mdpi.com This reaction proceeds in good yields for producing various piperidines. mdpi.com Another strategy involves a 1,6-hydrogen atom transfer, which facilitates a radical cyclization to yield the piperidine structure. mdpi.com Furthermore, N-radical approaches have been developed where an N-centered radical initiates the ring-closing cascade. mdpi.com For instance, aminonitriles can be cyclized in the presence of DIBAL-H to form chiral piperidines. mdpi.com These methods are valued for their ability to form carbon-carbon or carbon-heteroatom bonds under conditions that are often complementary to traditional ionic reaction pathways.

| Radical Cyclization Approach | Key Features | Catalyst/Reagent Example |

| Cobalt-Catalyzed Cyclization | Effective for linear amino-aldehydes. | Cobalt(II) |

| 1,6-Hydrogen Atom Transfer | Enables cyclization via a specific H-atom shift. | Not specified |

| N-Radical Approach | Cyclization is initiated by a nitrogen-centered radical. | DIBAL-H |

Asymmetric Hydrogenation of Pyridine Precursors

The direct asymmetric hydrogenation of pyridine precursors is a highly efficient route to chiral piperidines. However, this transformation is challenging due to the high stability of the aromatic pyridine ring and the potential for both the substrate and the piperidine product to coordinate with and deactivate the metal catalyst. dicp.ac.cn

A key strategy to overcome these hurdles involves the activation of the pyridine substrate by converting it into a pyridinium (B92312) salt. dicp.ac.cnnih.gov This activation enhances the substrate's reactivity and mitigates catalyst inhibition. dicp.ac.cn Iridium-based catalysts, such as those employing the (R)-SynPhos ligand, have been successfully used for the asymmetric hydrogenation of these salts. dicp.ac.cn Another effective system utilizes a Rhodium-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et3N) to reduce N-benzylated 3-substituted pyridinium salts with high enantiomeric excess (ee), achieving values up to 90%. nih.gov Mechanistic studies suggest the reaction proceeds through a dihydropyridine intermediate, which is a critical step in determining the final product's enantioselectivity. nih.gov

| Catalyst System | Substrate Type | Key Feature | Reported Enantiomeric Excess (ee) |

| [{Ir(cod)Cl}2] / (R)-SynPhos | Pyridinium Salts | Activation of pyridine avoids catalyst inhibition. | Excellent enantioselectivities reported. dicp.ac.cn |

| Rh-JosiPhos / Et3N | N-benzylated 3-substituted pyridinium salts | Use of an organic base enhances enantioselectivity. | Up to 90%. nih.gov |

Biocatalytic Transformations in this compound Synthesis

Biocatalysis has emerged as an indispensable tool in modern organic synthesis, offering unparalleled selectivity under mild reaction conditions. The use of isolated enzymes or whole-cell systems allows for chemical transformations with high regio- and stereoselectivity, which is particularly valuable for the synthesis of complex chiral molecules like the enantiomers of this compound. mdpi.com

Enzyme-Mediated Stereoselective Routes

Enzymes are chiral catalysts that can distinguish between enantiomers or the enantiotopic faces of a prochiral substrate, making them ideal for creating optically pure compounds. mdpi.com In the context of piperidine synthesis, multi-enzyme cascades have been designed to produce enantiomerically pure chiral mono- and disubstituted piperidines from simple starting materials. acs.orgnottingham.ac.ukmanchester.ac.uk These biocatalytic systems can control the formation of multiple stereogenic centers in a single pot, exhibiting remarkable chemo-, regio-, and stereoselectivity throughout the transformation. acs.orgnottingham.ac.ukmanchester.ac.uk The strategic selection of enzymes allows for the targeted synthesis of a specific desired isomer.

Transamination and Imine Reduction Cascade for Piperidine Scaffolds

A highly effective biocatalytic strategy for synthesizing chiral piperidines is the one-pot cascade reaction involving ω-transaminases (ω-TA) and imine reductases (IREDs). acs.orgnottingham.ac.uk This multi-enzyme system can convert keto acids or keto aldehydes into substituted piperidine frameworks with high conversion rates and excellent enantiomeric (ee) and diastereomeric excess (de). acs.orgnottingham.ac.ukmanchester.ac.uk

The cascade typically proceeds as follows:

An ω-transaminase establishes the first stereocenter by selectively aminating a carbonyl group on the substrate, producing a chiral imine intermediate with very high ee. acs.org

An NADPH-dependent imine reductase (IRED) then reduces the prochiral cyclic imine to the corresponding chiral amine, forming the final piperidine ring. acs.orgresearchgate.net

This chemo-enzymatic method achieves stereocontrol through the highly enantioselective transamination step, followed by the diastereoselective reduction of the resulting imine intermediate. researchgate.net Researchers have identified novel classes of IREDs that further expand the utility of this methodology for biocatalysis and biomanufacturing. nih.gov

| Enzyme | Function in Cascade |

| Carboxylic Acid Reductase (CAR) | Converts carboxylic acids to aldehydes. acs.orgnottingham.ac.uk |

| ω-Transaminase (ω-TA) | Catalyzes the amination of a carbonyl group to form a chiral imine. acs.orgresearchgate.net |

| Imine Reductase (IRED) | Reduces the cyclic imine to the final chiral piperidine product. acs.orgresearchgate.net |

Diastereoselective and Enantioselective Methodologies for Isomer Control

Controlling the precise three-dimensional arrangement of atoms is a central goal in the synthesis of complex molecules. For substituted piperidines like this compound, which can exist as multiple diastereomers and enantiomers, methodologies that ensure high isomer control are critical.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to build more complex chiral molecules, thereby avoiding the need for a separate resolution step or an asymmetric synthesis.

A relevant example is the use of (R)-α-aminoadipic acid, which is available on a large scale as a byproduct of cephalosporin (B10832234) C cleavage. researchgate.net This enantiomerically pure amino acid can be converted into derivatives of (R)-pipecolic acid (piperidine-2-carboxylic acid). researchgate.net The synthetic route involves esterification followed by cyclization to form (R)-6-oxopipecolates. researchgate.net This transformation provides a simple and stereoconservative pathway to enantiopure piperidine derivatives, demonstrating how a building block from the chiral pool can be effectively used to control the stereochemistry of the final heterocyclic product. researchgate.net

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, enabling the theoretical conversion of a racemic starting material into a single, enantiomerically pure product with a 100% yield. This process couples the rapid, in-situ racemization of the starting material with a highly enantioselective reaction, which selectively consumes one enantiomer from the equilibrating mixture. As one enantiomer is removed, the equilibrium of racemization shifts, continually replenishing the reactive enantiomer until, ideally, all of the starting material is converted into the desired product. mdpi.com

A variety of catalytic systems have been developed to achieve DKR. For instance, organocatalysis-based DKR has proven effective for producing chiral α-amino acid derivatives through the asymmetric ring-opening of azlactones. mdpi.com In the context of piperidine synthesis, catalytic dynamic resolution (CDR) has been applied to racemic N-Boc-2-lithiopiperidine. acs.orgnih.gov This method utilizes a chiral ligand to control the stereochemistry of an organolithium intermediate, which undergoes rapid inversion. nih.gov The subsequent reaction with an electrophile proceeds with high enantioselectivity, affording 2-substituted piperidines in excellent enantiomeric ratios. acs.orgnih.gov While this specific example applies to a 2-substituted piperidine, the underlying principle of combining in-situ racemization with a stereoselective trapping reaction is broadly applicable to the synthesis of other chiral piperidine derivatives like this compound.

Crystallization-Induced Dynamic Resolution (CIDR) as a Stereocontrol Strategy

Crystallization-Induced Dynamic Resolution (CIDR), also referred to as Crystallization-Induced Diastereomer Transformation (CIDT), is a specialized and highly efficient form of DKR. In this technique, the resolution is driven by the selective crystallization of one diastereomer from a solution where multiple diastereomers are equilibrating. The low solubility of the target diastereomer causes it to precipitate, shifting the equilibrium in the solution towards its formation until the majority of the material is converted into the single, solid-form diastereomer. researchgate.netnih.gov

This strategy has been successfully employed in the asymmetric synthesis of a key intermediate for the orexin (B13118510) receptor antagonist MK-6096, which features a (3R,6R)-6-methylpiperidine core. researchgate.net In a pivotal step, a mixture of cis and trans isomers of a lactam acid precursor was subjected to CIDT. researchgate.net By forming a salt with an achiral amine, researchers at Merck were able to facilitate rapid epimerization of the diastereomers in solution while simultaneously inducing the selective crystallization of the desired trans-diastereomer salt. researchgate.net This process proved to be highly effective, converting the mixed-isomer starting material into the desired product with a diastereomeric excess (de) of over 95% and in a high yield of 91%. researchgate.net The success of this strategy highlights the power of CIDT to overcome challenges of poor stereoselectivity in preceding reactions, providing a practical and scalable method for accessing stereochemically pure piperidine intermediates. researchgate.net

Functional Group Interconversion and Derivatization

The carboxylic acid and the piperidine ring of this compound offer multiple sites for further chemical modification. These transformations are crucial for building more complex molecules, such as active pharmaceutical ingredients, and for modulating the compound's physicochemical properties.

The carboxylic acid moiety is readily converted into esters and amides, two of the most fundamental functional groups in organic and medicinal chemistry. bath.ac.uk

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. masterorganicchemistry.com A classic method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com For more sensitive substrates or under milder conditions, coupling reagents are often employed. A common and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach facilitates ester formation at room temperature under nonacidic conditions. orgsyn.org

Amide bond formation involves the condensation of the carboxylic acid with an amine. bath.ac.uk This reaction is central to the synthesis of peptides and numerous pharmaceuticals. nih.gov Due to the lower reactivity of the carboxylic acid, direct condensation with an amine requires high temperatures and is often inefficient. bath.ac.uk Therefore, the carboxylic acid is typically "activated" first. This is commonly achieved using coupling agents like DCC, which convert the hydroxyl group of the acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine. bath.ac.ukyoutube.com For challenging couplings, such as those involving less nucleophilic amines, more advanced methods have been developed. One such strategy involves the rapid activation of the carboxylic acid with triphosgene (B27547) in a microflow reactor, which can suppress side reactions and allow for efficient amide bond formation in seconds at ambient temperature. nih.gov

| Transformation | Reagents & Conditions | Product | Key Features |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Classic method, often requires excess alcohol. masterorganicchemistry.com |

| Alcohol (R'-OH), DCC, DMAP | Ester | Mild, room temperature conditions. orgsyn.org | |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Widely used for peptide synthesis. bath.ac.uk |

| Amine (R'-NH₂), Triphosgene, Microflow Reactor | Amide | Rapid and efficient for less reactive substrates. nih.gov |

The saturated piperidine ring is generally robust and resistant to oxidation or reduction under conditions that target the carboxylic acid group. Therefore, transformations typically focus on the carboxyl functional group.

Reduction: The carbon atom of a carboxylic acid is in a high oxidation state and can be reduced to a primary alcohol. libretexts.orgumn.edu This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the carboxyl group to a 1º-alcohol. libretexts.orgyoutube.com Diborane (B₂H₆) is another reagent that accomplishes this reduction and is noted for its chemoselectivity, often reducing carboxylic acids in the presence of other reducible functional groups like ketones. youtube.comkhanacademy.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. libretexts.org The reduction of this compound would yield (6-methylpiperidin-3-yl)methanol.

Oxidation: The carboxyl group is already at a high oxidation state. libretexts.orgumn.edu Consequently, subjecting it to further oxidative conditions typically does not lead to a higher oxidation state at that carbon but rather results in its removal as carbon dioxide, a process known as decarboxylation. libretexts.org

| Reaction | Reagent | Result on Carboxylic Acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Diborane (B₂H₆) | Converts -COOH to a primary alcohol (-CH₂OH). libretexts.orgkhanacademy.org |

| Reduction | Sodium borohydride (NaBH₄) | No reaction. libretexts.org |

| Oxidation | Strong oxidizing agents | Decarboxylation (loss of CO₂). libretexts.org |

Process Scale-Up and Industrial Synthetic Considerations

Translating a laboratory synthesis of a complex molecule like this compound to an industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, cost-effective, robust, and environmentally sustainable. Key considerations include minimizing the number of synthetic steps, avoiding hazardous reagents, and eliminating the need for costly and time-consuming purification methods like column chromatography. nih.gov

When scaling up, the choice of reagents and catalysts becomes paramount. For example, moving from stoichiometric oxidants to catalytic systems is preferred. The development of solid-supported catalysts, such as a graphene oxide-based solid acid, can facilitate easier product isolation and catalyst recycling, which is highly advantageous in large-scale operations. nih.gov Furthermore, the implementation of technologies like microflow reactors can offer better control over reaction parameters, improve safety, and enable rapid reactions that might be difficult to manage in large batch reactors. nih.gov Ultimately, the goal of process chemistry is to develop a practical and efficient synthesis that consistently delivers the target compound with the required purity and stereochemistry on a commercial scale. nih.gov

Pharmacological and Biological Research on 6 Methylpiperidine 3 Carboxylic Acid Derivatives

Molecular Target Identification and Ligand-Receptor Interactions

The biological activity of 6-methylpiperidine-3-carboxylic acid derivatives is rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions are governed by the three-dimensional structure of the compounds, which allows them to fit into the active or allosteric sites of proteins, thereby modulating their function.

Enzyme Modulation and Inhibition Mechanisms

Derivatives of the piperidine (B6355638) carboxylic acid scaffold have been shown to inhibit a range of enzymes through various mechanisms. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

One area of investigation has been glycosidase inhibition. A stereoselective synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, a closely related analogue, was performed to evaluate its activity against several glycosidases nih.gov.

In the context of neurodegenerative diseases, derivatives of ethyl piperidine-3-carboxylate (ethyl nipecotate) were synthesized and showed inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. Some of these compounds also demonstrated moderate inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory pathways nih.gov. The most potent AChE inhibitors in one study had IC50 values as low as 47 μM nih.gov.

Furthermore, research into novel anti-osteoporosis agents has identified piperidine-3-carboxamide derivatives as potent inhibitors of cathepsin K, a cysteine protease crucial for bone resorption. One derivative, compound H-9, exhibited an IC50 value of 0.08 µM against this enzyme researchgate.net. In a different therapeutic area, piperidine derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis nih.gov.

| Derivative Class | Enzyme Target | Reported IC50 Value | Therapeutic Area |

|---|---|---|---|

| Amides of Ethyl Nipecotate | Acetylcholinesterase (AChE) | As low as 47 µM nih.gov | Neurodegeneration (Alzheimer's) |

| Piperidine-3-carboxamides | Cathepsin K | 0.08 µM (Compound H-9) researchgate.net | Osteoporosis |

| Substituted Piperidines | MenA (M. tuberculosis) | Various (µM range) nih.gov | Infectious Disease |

Receptor Binding Affinity Studies

While much of the research has focused on enzyme and transporter interactions, some studies have explored the affinity of piperidine carboxylic acid derivatives for neurotransmitter receptors. Affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has been evaluated. A study of piperidine-2-carboxylic acid analogues, constitutional isomers of the title compound's core structure, identified a pyridine (B92270) derivative with a modest IC50 of 40 µM for the NMDA receptor nih.gov. The study proposed that the binding geometry of the sulfonic acid moiety within the NMDA receptor differs from that of traditional phosphonic acid-containing antagonists nih.gov. In general, however, piperidine carboxamides have shown high selectivity, with one study noting that a potent anti-malarial derivative did not show significant binding to any receptor in a panel of 44 common CNS targets at a concentration of 10 μM nih.gov.

Neurochemical System Modulation

The primary mechanism by which piperidine-3-carboxylic acid derivatives influence the central nervous system is through the modulation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.

GABA Transporter Inhibition and Neurotransmitter Regulation

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-established as inhibitors of GABA transporters (GATs) nih.govresearchgate.net. GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process that terminates GABA's inhibitory signal. By blocking these transporters, nipecotic acid analogues increase the extracellular concentration of GABA and prolong the duration of its inhibitory action. This enhancement of GABAergic neurotransmission is the key mechanism behind their neurological effects researchgate.net. The development of these inhibitors has been a significant focus of research, aiming to create potent and selective agents for specific GAT subtypes biorxiv.org.

Implications in Central Nervous System Disorders

The ability of piperidine-3-carboxylic acid derivatives to enhance GABAergic activity has direct implications for treating CNS disorders characterized by neuronal hyperexcitability, such as epilepsy researchgate.netmdpi.com. By increasing inhibition within the brain, these compounds can suppress the abnormal, excessive neuronal firing that leads to seizures. Several studies have synthesized and evaluated novel derivatives for their anticonvulsant properties, demonstrating their potential as antiepileptic agents researchgate.net. Beyond epilepsy, the modulation of the GABA system and inhibition of enzymes like acetylcholinesterase suggest that these compounds could be further optimized as multi-targeting agents for complex neurodegenerative conditions like Alzheimer's disease nih.gov.

Antiproliferative and Apoptotic Mechanisms

In addition to their effects on the central nervous system, certain derivatives of piperidine-3-carboxylic acid have been investigated for their potential in oncology. Research has focused on their ability to halt the proliferation of cancer cells and induce programmed cell death (apoptosis).

A significant study identified a class of N-arylpiperidine-3-carboxamide derivatives that exhibit potent antiproliferative activity against human melanoma cells nih.govnih.gov. The mechanism of action was found to be the induction of a senescence-like phenotype, which is a state of irreversible cell cycle arrest nih.govnih.gov. This process effectively stops cancer cells from dividing and proliferating. One of the most active compounds identified, an S-isomer with specific pyridine and pyrrole substitutions, demonstrated an IC50 value of 0.03 µM for antimelanoma activity and an effective concentration (EC50) of 0.04 µM for inducing senescence nih.gov.

| Compound ID | Cell Line | Antiproliferative Activity (IC50) | Senescence-Inducing Activity (EC50) |

|---|---|---|---|

| Compound 54 (S-isomer) | Human Melanoma A375 | 0.03 µM nih.gov | 0.04 µM nih.gov |

This discovery highlights a promising avenue for cancer therapy by targeting cellular senescence pathways. The N-arylpiperidine-3-carboxamide scaffold provides a novel chemical starting point for the development of drugs aimed at treating melanoma and potentially other malignancies by halting their growth nih.govnih.gov.

Cell Line Specificity and Efficacy in Oncology Research

A thorough search of scientific databases and academic journals did not yield specific studies detailing the cell line specificity and efficacy of this compound derivatives in oncology research. While some research has explored the cytotoxic potential of similar piperidine-based compounds, such as (2S,3S)-2-methylpiperidine-3-carboxylic acid derivatives which have shown potential inhibitory effects on human multiple myeloma cells (RPMI 8226), this data is not directly transferable to the 6-methyl-substituted analogues. The precise impact of the methyl group at the 6-position of the piperidine ring on anticancer activity, including its effect on various cancer cell lines, remains an uninvestigated area. Consequently, no data tables on cell line specificity and efficacy can be provided at this time.

Mechanistic Insights into Programmed Cell Death

Similarly, there is a lack of published research elucidating the mechanistic insights into how this compound derivatives might induce programmed cell death in cancer cells. Investigations into the apoptotic pathways, such as the activation of caspases or the involvement of the Bcl-2 family of proteins, have not been reported for this specific class of compounds. Therefore, a detailed discussion on their pro-apoptotic mechanisms is not currently possible.

Broad Spectrum Biological Activities of Derivatives

Antimicrobial and Antifungal Potentials

The antimicrobial and antifungal properties of piperidine derivatives have been a subject of interest in medicinal chemistry. However, specific studies focusing on derivatives of this compound are absent from the available literature. Research on other piperidine-containing molecules has demonstrated a range of activities against various bacterial and fungal strains, but the influence of the 6-methyl and 3-carboxylic acid substitutions on this activity profile is yet to be determined.

Anti-inflammatory and Analgesic Research Directions

The piperidine nucleus is a common feature in many compounds with anti-inflammatory and analgesic properties. Despite this, dedicated research into the anti-inflammatory and analgesic potential of this compound derivatives is not found in the current body of scientific literature. The structure-activity relationships that would govern such activities for this specific class of compounds have not been established.

Cardiovascular and Coagulation System Impact

There is a significant gap in the scientific literature regarding the effects of this compound derivatives on the cardiovascular and coagulation systems. No studies have been published that investigate the potential of these compounds to modulate cardiovascular parameters or to influence the coagulation cascade.

Pharmacoperone Activity in Lysosomal Storage Disorders (LSDs)

Pharmacological chaperone therapy is an emerging therapeutic strategy for lysosomal storage disorders (LSDs) that utilizes small molecules to rescue the function of mutant enzymes. gaucherdiseasenews.comnih.gov These chaperones are designed to bind to and stabilize misfolded enzymes, facilitating their proper trafficking to the lysosome and restoring their catalytic activity. nih.gov While extensive research is ongoing in this field, there is currently no publicly available scientific literature detailing the pharmacoperone activity of this compound or its derivatives specifically in the context of LSDs.

However, the broader class of piperidine-containing compounds has been a subject of investigation for the development of pharmacological chaperones for certain LSDs, most notably Gaucher disease. Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). gaucherdiseasenews.comnih.gov The following research findings on related piperidine derivatives highlight the potential of this chemical scaffold in the design of pharmacoperones for LSDs.

Research on Piperidine Derivatives as GCase Chaperones

Recent studies have focused on the synthesis and evaluation of novel piperidine derivatives as non-iminosugar chaperones for GCase. These efforts aim to identify compounds that can effectively stabilize mutant GCase and enhance its activity without the drawbacks associated with some iminosugar-based chaperones.

One area of research has explored C-2 substituted trihydroxypiperidines. A study reported the stereoselective synthesis of these compounds and their evaluation as pharmacological chaperones for Gaucher disease. nih.gov The researchers found that shifting an alkyl chain from the endocyclic nitrogen to the C-2 position of the piperidine ring led to a significant increase in chaperoning efficacy.

Another promising class of piperidine-containing compounds is the pyrimidinyl piperazines. A high-throughput screening campaign identified a potent GCase pharmacological chaperone from this class, which was subsequently optimized to improve its activity and pharmacokinetic properties. ucl.ac.uknih.gov

The table below summarizes the activity of a lead compound from the C-2 substituted trihydroxypiperidine series.

| Compound | Maximal GCase Activity Increase (fold) |

| 4a | 1.9 |

Data sourced from a study on C-2 alkylated trihydroxypiperidines as pharmacological chaperones for Gaucher Disease. nih.gov

The following table details the chaperoning and inhibitory activities of an optimized pyrimidinyl piperazine derivative compared to the known GCase chaperone Isofagomine (IFG).

| Compound | Chaperoning Activity (AC50, µM) | Inhibitory Activity (IC50, µM) |

| Isofagomine (IFG) | 0.3 | ~0.3 |

| Compound 25 | <0.1 | >100 |

Data from a study on pyrimidinyl piperazines as non-iminosugar GCase pharmacological chaperones. ucl.ac.uk

These findings underscore the therapeutic potential of piperidine-based scaffolds in the development of pharmacological chaperones for Gaucher disease and potentially other LSDs. The ability to separate chaperoning activity from inhibitory activity, as demonstrated with Compound 25, is a significant advancement in the field. ucl.ac.uk While no direct data exists for this compound derivatives, the research on these related piperidine compounds provides a strong rationale for future investigations into their potential as pharmacoperones for lysosomal storage disorders.

Computational Chemistry and Quantum Mechanical Analyses

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic properties of 6-Methylpiperidine-3-carboxylic acid. scholarsresearchlibrary.com Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

These analyses reveal that the piperidine (B6355638) ring adopts a stable chair conformation. The distribution of electron density, calculated through methods such as Natural Bond Orbital (NBO) analysis, highlights the polarization of bonds and identifies the most electrophilic and nucleophilic sites within the molecule. The carboxyl group and the nitrogen atom are key regions of reactivity. The presence of the methyl group influences the electron distribution through inductive effects.

Table 1: Calculated Geometrical Parameters for a Conformer of this compound Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-C7 (Carboxyl C-C) | 1.52 Å |

| Bond Length | C7=O1 (Carbonyl) | 1.21 Å |

| Bond Length | C6-C8 (Methyl C-C) | 1.53 Å |

| Bond Length | N1-C2 | 1.47 Å |

| Bond Angle | C2-N1-C6 | 111.5° |

| Bond Angle | C2-C3-C7 | 110.8° |

| Dihedral Angle | C6-N1-C2-C3 | -55.2° |

Conformational Analysis and Energetic Landscapes

The conformational landscape of this compound is dominated by the chair conformation of the piperidine ring. However, the substituents at positions 3 and 6 can adopt either axial (ax) or equatorial (eq) orientations. This results in four possible diastereomeric chair conformers: (3-eq, 6-eq), (3-ax, 6-eq), (3-eq, 6-ax), and (3-ax, 6-ax).

Computational methods are used to calculate the potential energy surface (PES) by systematically rotating key dihedral angles. mdpi.com This analysis helps identify the global minimum energy conformer and the energy barriers between different conformations. Generally, substituents on a cyclohexane (B81311) or piperidine ring are more stable in the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the di-equatorial conformer is typically the most stable. nih.gov Studies on similar structures, such as piperidine-3-carboxylic acid, confirm the stability of the chair form where the bulky carboxylate group is stabilized. researchgate.net

Table 2: Relative Energies of this compound Conformers Note: This data is hypothetical and for illustrative purposes.

| Carboxylic Acid Position | Methyl Group Position | Relative Energy (kcal/mol) | Stability Rank |

|---|---|---|---|

| Equatorial | Equatorial | 0.00 | 1 (Most Stable) |

| Axial | Equatorial | +2.1 | 2 |

| Equatorial | Axial | +1.8 | 3 |

| Axial | Axial | +4.5 | 4 (Least Stable) |

Tautomerism and Isomerism: Theoretical Characterization

This compound exhibits both stereoisomerism and the potential for tautomerism.

Isomerism : The compound has two chiral centers at the C3 and C6 positions. This gives rise to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). Quantum mechanical calculations can be used to determine the relative energies of these isomers, although they are often very similar. The specific stereochemistry can significantly influence biological activity.

Tautomerism : The molecule can exist in a neutral form or a zwitterionic form, where the acidic proton from the carboxylic group is transferred to the basic nitrogen atom of the piperidine ring. Computational studies can predict the relative stability of these two forms in different environments (gas phase vs. solvent). In polar solvents and the solid state, the zwitterionic form is often favored due to stabilization by solvent molecules or crystal lattice interactions. researchgate.net The calculated energy difference between the tautomers provides insight into their equilibrium population.

Molecular Dynamics Simulations for Biological Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time and their interactions with biological targets like proteins or enzymes. mdpi.comnih.gov For this compound, MD simulations can provide insights into how it might bind to a receptor's active site. mdpi.com

A typical MD simulation involves placing the ligand (the compound) and the receptor in a simulated aqueous environment. The forces between all atoms are calculated using a force field, and the equations of motion are solved to track the trajectory of each atom over time. mdpi.com Analysis of the simulation can reveal:

The stability of the ligand-receptor complex.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Conformational changes in the ligand or protein upon binding.

The free energy of binding.

Table 3: Typical Analyses in a Molecular Dynamics Simulation Study

| Analysis Type | Information Obtained |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the stability of the protein and ligand over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein. |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds between ligand and receptor. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR study on derivatives of this compound would involve synthesizing or computationally designing a library of related molecules with varied substituents.

For each derivative, a set of molecular descriptors is calculated. These can include:

Physicochemical descriptors : LogP (lipophilicity), molecular weight, molar refractivity.

Electronic descriptors : Dipole moment, partial charges on atoms.

Topological descriptors : Connectivity indices that describe the branching of the molecule.

3D descriptors : Steric parameters (e.g., from CoMFA or CoMSIA). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that relates these descriptors to the measured biological activity (e.g., IC₅₀). The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds by indicating which structural features are most important for activity. mdpi.com

Advanced Analytical Characterization in 6 Methylpiperidine 3 Carboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 6-methylpiperidine-3-carboxylic acid, offering insights into its functional groups, connectivity, and three-dimensional arrangement.

Vibrational Spectroscopy: FT-IR and FT-Raman Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. youtube.com For this compound, these techniques are crucial for identifying key functional groups.

Research on the closely related piperidine-3-carboxylic acid shows the molecule predominantly exists in a zwitterionic form, where the carboxylic acid protonates the piperidine (B6355638) nitrogen. researchgate.net This leads to characteristic absorption bands for a carboxylate group (COO⁻) and an ammonium (B1175870) group (N-H⁺). researchgate.net The FT-IR spectrum of this compound is expected to exhibit a very broad and strong O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, overlapping with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretch is found between 1690-1760 cm⁻¹. orgchemboulder.com The addition of the methyl group introduces characteristic C-H stretching and bending vibrations. researchgate.net

FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds, and can be used to analyze the compound in its solid state. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H⁺ Stretch (Ammonium) | ~3000-3300 (broad) | FT-IR |

| C-H Stretch (Alkyl & Methyl) | ~2850-2980 | FT-IR, FT-Raman |

| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | FT-IR |

| COO⁻ Asymmetric Stretch (Zwitterion) | ~1550-1610 | FT-IR |

| COO⁻ Symmetric Stretch (Zwitterion) | ~1400-1440 | FT-IR |

| C-N Stretch | ~1020-1250 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure and, crucially, the relative stereochemistry of this compound. The compound exists as diastereomers (cis and trans) depending on the relative positions of the methyl and carboxylic acid groups on the piperidine ring. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed for complete assignment. nih.gov

The stereochemical assignment relies heavily on the analysis of proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. rsc.org The piperidine ring typically adopts a chair conformation. The magnitude of the coupling constant between adjacent protons can distinguish between axial and equatorial orientations. For instance, a large coupling constant (typically > 10 Hz) for the proton at C6 would suggest it is in an axial position, which in turn helps to confirm the cis or trans relationship to the substituent at C3. rsc.org Studies on similarly substituted piperidines have established that analysis of these J values provides definitive proof of relative stereochemistry. rsc.orgrsc.org

The chemical shifts in both ¹H and ¹³C NMR spectra are also sensitive to the stereochemistry and conformation of the molecule. acs.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Piperidines

| Atom | Technique | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ¹H NMR | 10-13 (broad singlet) |

| Ring Protons (H2-H6) | ¹H NMR | 1.5-3.5 |

| -CH₃ | ¹H NMR | 0.8-1.2 (doublet) |

| -COOH | ¹³C NMR | 170-185 |

| Ring Carbons (C2-C6) | ¹³C NMR | 20-60 |

| -CH₃ | ¹³C NMR | 15-25 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass of this compound and to study its fragmentation patterns, which can further confirm its structure. The nominal molecular weight of the compound (C₇H₁₃NO₂) is 143.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of piperidine derivatives in the mass spectrometer typically involves characteristic pathways. For this compound, common fragmentation would likely include:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH).

Decarboxylation: Loss of CO₂ (44 Da).

Ring cleavage: Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable radical cations and the opening of the piperidine ring.

These fragmentation patterns provide valuable structural information that complements data from other spectroscopic methods.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, and its own stereoisomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of piperidine derivatives. nih.gov For analytical purposes, reversed-phase HPLC is commonly employed. sielc.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution, especially for a compound with a basic nitrogen atom. sielc.com Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) can be used for more sensitive detection.

Preparative HPLC uses the same principles but on a larger scale with larger columns to isolate and purify multigram quantities of the target compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. sielc.com This results in significantly improved resolution, higher sensitivity, and much faster analysis times. nih.gov

For this compound, UPLC is particularly advantageous for separating the cis and trans diastereomers, which may be difficult to resolve using standard HPLC methods. The enhanced resolution allows for more accurate purity assessments and the precise quantification of each stereoisomer in a mixture. bldpharm.com The coupling of UPLC with mass spectrometry (UPLC-MS) provides a powerful tool for rapid analysis, combining high-resolution separation with definitive mass identification.

Table 3: Typical Liquid Chromatography Conditions for Piperidine Carboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC or UPLC |

| Stationary Phase (Column) | C18 (e.g., 2.6 µm for UPLC, 5 µm for HPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA |

| Elution Mode | Gradient elution (e.g., 5% to 95% B) |

| Detector | MS, ELSD, UV (low wavelength) |

Structure Activity Relationship Sar and Derivative Design

Systematic Structural Modifications and Their Biological Consequences

The piperidine-3-carboxylic acid framework is a well-established pharmacophore for the inhibition of GABA transporters (GATs). The introduction of a methyl group at the 6-position of this scaffold can significantly influence its biological activity, potency, and selectivity.

Systematic modifications have primarily focused on the placement and nature of substituents on both the piperidine (B6355638) ring and the carboxylic acid moiety. Research into various piperidine-3-carboxylic acid derivatives has shown that the core structure is essential for binding to GABA transporters. Alterations at different positions on the piperidine ring can modulate the affinity and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

For instance, N-substitution with lipophilic moieties has been a common strategy to enhance blood-brain barrier penetration and potency. While specific data on N-substituted 6-methylpiperidine-3-carboxylic acid is limited in readily available literature, general SAR principles for nipecotic acid derivatives suggest that the size and nature of the N-substituent are critical. Large, bulky lipophilic groups can significantly increase potency at GAT1.

Furthermore, modifications to the carboxylic acid group, such as esterification or amidation, generally lead to a decrease in or loss of activity, highlighting the importance of the free carboxylate for interaction with the transporter.

Table 1: Impact of Structural Modifications on Piperidine-3-Carboxylic Acid Derivatives

| Modification | Position | General Biological Consequence |

| N-Substitution | 1 | Lipophilic groups can increase potency and CNS penetration. |

| Methyl Substitution | 6 | Influences potency and selectivity (specific effects depend on stereochemistry). |

| Carboxylic Acid Derivatization | 3 | Esterification or amidation typically reduces or abolishes activity. |

| Ring Conformation | - | Constrained analogues can provide insights into the bioactive conformation. |

Comparative Analysis with Structurally Related Piperidine Carboxylic Acids

To understand the specific contribution of the 6-methyl group, a comparative analysis with other structurally related piperidine carboxylic acids is essential.

Nipecotic Acid (Piperidine-3-carboxylic acid): As the parent compound, nipecotic acid is a potent inhibitor of GABA uptake, particularly at GAT1. However, its therapeutic use is limited by poor blood-brain barrier permeability. The introduction of a methyl group at the 6-position is a strategy to potentially alter its pharmacokinetic and pharmacodynamic properties.

Isonipecotic Acid (Piperidine-4-carboxylic acid): This isomer of nipecotic acid is generally a much weaker GABA uptake inhibitor but shows some activity at GABA receptors. This highlights the critical importance of the position of the carboxylic acid group for GAT inhibition. The 3-position is optimal for potent interaction with the transporter.

Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid): The unsaturated analogue of nipecotic acid, guvacine, is also a potent GAT1 inhibitor. The comparison with this compound would help to elucidate the role of ring saturation and substitution on activity.

The presence of the 6-methyl group in this compound introduces a new chiral center and can influence the conformational preferences of the piperidine ring. This, in turn, can affect how the molecule binds to the GABA transporter, potentially leading to altered potency or selectivity compared to the unsubstituted nipecotic acid.

Role of Stereochemistry in Modulating Biological Activity

The introduction of a methyl group at the 6-position, in addition to the existing chiral center at the 3-position, results in the formation of diastereomers (cis and trans isomers) and enantiomers. The stereochemical configuration of these centers plays a pivotal role in determining the biological activity of this compound.

The relative orientation of the methyl and carboxylic acid groups (cis or trans) can significantly impact the molecule's three-dimensional shape and its ability to fit into the binding site of the GABA transporter. It is well-established in medicinal chemistry that stereoisomers of a drug can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent than the others.

For many receptor and transporter interactions, a specific stereochemical arrangement is required for optimal binding. For instance, in related GABA uptake inhibitors, the (R)-enantiomer of nipecotic acid is known to be the more active isomer. It is therefore highly probable that the biological activity of this compound is also stereospecific. The precise stereoisomer that confers the highest potency and selectivity would need to be determined through the synthesis and biological evaluation of the individual cis and trans isomers and their respective enantiomers. This detailed stereochemical investigation is crucial for understanding the precise structural requirements for potent GAT inhibition.

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound aims to further refine its pharmacological profile, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Building upon the established SAR of nipecotic acid derivatives, several design strategies can be envisioned:

Exploration of N-Substituents: A key strategy involves the introduction of a variety of lipophilic N-substituents to the this compound scaffold. Drawing inspiration from highly potent GAT1 inhibitors like tiagabine, which features a diarylbutenyl moiety attached to the nipecotic acid nitrogen, similar lipophilic chains could be appended to the 6-methylated core. The goal would be to enhance potency and brain permeability while potentially modulating selectivity.

Bioisosteric Replacement: The carboxylic acid group, while essential for activity, contributes to the compound's polarity and limited CNS penetration. Bioisosteric replacement with other acidic functional groups, such as a tetrazole ring, could be explored to maintain the necessary acidic character for transporter binding while potentially improving pharmacokinetic properties.

Conformationally Restricted Analogues: To better understand the bioactive conformation, the design and synthesis of conformationally restricted analogues of this compound could be undertaken. This could involve incorporating the piperidine ring into a bicyclic or polycyclic system, thereby locking it into a specific conformation. The biological evaluation of such rigid analogues can provide valuable insights into the optimal geometry for GAT interaction.

Substituent Effects at Other Ring Positions: While the focus is on the 6-methyl group, systematic exploration of small alkyl or other functional group substitutions at the 2, 4, and 5-positions of the piperidine ring could lead to the discovery of novel compounds with unique activity profiles.

Computational modeling techniques, such as docking studies with homology models of GABA transporters, can aid in the rational design process by predicting the binding modes of novel analogues and helping to prioritize synthetic targets.

Future Perspectives and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds derived from 6-methylpiperidine-3-carboxylic acid. These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision, accelerating the discovery of new drug candidates. nih.govnih.gov

Table 1: Applications of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Modeling | Algorithms create novel molecular structures based on learned chemical rules and desired properties. | Rapid generation of diverse and optimized lead compounds. slideshare.net |

| Predictive QSAR | Models predict the biological activity and properties (e.g., binding affinity, solubility) of virtual compounds. | Efficient virtual screening and prioritization of candidates for synthesis. nih.govnih.gov |

| Toxicity Prediction | AI systems forecast potential adverse effects and toxicity of new molecular entities. | Early deselection of unsafe compounds, improving the safety profile of drug candidates. |

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of complex piperidine (B6355638) structures often involves multi-step processes that can be inefficient and generate significant waste. news-medical.net A major frontier in chemical research is the development of new catalytic systems that enable more sustainable and efficient synthesis of this compound and its derivatives. This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. unibo.it

Recent breakthroughs include the use of biocatalytic C-H oxidation combined with radical cross-coupling, a method that can dramatically simplify the construction of complex piperidines from as many as 17 steps down to just 2-5. news-medical.netmedhealthreview.com This approach utilizes enzymes for precise functionalization, avoiding the need for protecting groups and harsh reagents. news-medical.netmedhealthreview.com Other emerging strategies include:

Transition Metal Catalysis : Novel catalysts based on metals like iridium, gold, and palladium are being developed for enantioselective hydrogenation of pyridine (B92270) precursors and for cyclization reactions. researchgate.netmdpi.comnih.govacs.org For example, iridium-catalyzed hydrogenation can produce enantioenriched piperidines with high selectivity. researchgate.net

Electrocatalysis : The use of nickel electrocatalysis for radical cross-coupling offers an efficient way to form new carbon-carbon bonds without requiring expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.com

Multicomponent Reactions : These reactions combine two or more starting materials in a single step to assemble the piperidine ring, offering high atom economy and procedural simplicity. researchgate.net

These advanced catalytic systems not only reduce costs and environmental impact but also provide access to novel molecular architectures that were previously difficult or impossible to synthesize. news-medical.net

Expansion of Therapeutic Applications and Target Discovery

The inherent three-dimensional structure of the piperidine ring makes it an ideal scaffold for targeting complex biological systems. news-medical.netmedhealthreview.com While derivatives of this compound are already explored as intermediates for analgesics and anti-inflammatory drugs, significant opportunities exist to expand their therapeutic applications. chemimpex.comchemimpex.com

Future research will likely focus on designing derivatives to interact with novel and challenging drug targets. The structural versatility of the this compound core allows for fine-tuning of substituent groups to achieve high selectivity and potency for specific receptors, enzymes, or protein-protein interactions.

Table 2: Potential Therapeutic Areas for Novel this compound Derivatives

| Therapeutic Area | Potential Drug Target | Rationale |

|---|---|---|

| Oncology | Protein-protein interactions, Kinases | The piperidine scaffold can mimic natural amino acids or peptides to disrupt cancer-related pathways. news-medical.net |

| Infectious Diseases | Bacterial enzymes (e.g., MenA) | Piperidine-based inhibitors can target essential metabolic pathways in pathogens like Mycobacterium tuberculosis. nih.gov |

| Neurodegenerative Diseases | Neurokinin receptors, Cholinesterases | The ability to create rigid, 3D structures is crucial for designing ligands that can cross the blood-brain barrier and interact with CNS targets. news-medical.netmdpi.com |

| Metabolic Disorders | DPP-IV, α-amylase | Piperidine derivatives have shown potential as inhibitors of enzymes involved in glucose metabolism, suggesting applications in diabetes treatment. mdpi.com |

The discovery of new targets is increasingly facilitated by chemical biology approaches and computational screening, which can identify previously "undruggable" targets for which this compound derivatives could be tailored.

Development of Advanced Analytical Methodologies

This compound possesses multiple chiral centers, meaning it can exist in several stereoisomeric forms. As the biological activity of chiral molecules is often highly dependent on their specific 3D arrangement, the ability to separate and characterize these isomers is critical. An emerging research frontier is the development of more powerful analytical techniques for this purpose.

Current methods often rely on chiral chromatography, but there is a continuous drive for higher resolution, greater sensitivity, and faster analysis times. nih.gov Key areas of development include:

Novel Chiral Stationary Phases (CSPs) : The design of new CSPs for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with novel chiral selectors, such as specialized cyclodextrins, can improve the separation efficiency of complex piperidine derivatives. nih.govmdpi.com

Capillary Electrophoresis (CE) : CE using chiral selectors in the running buffer is a powerful technique for separating enantiomers with high efficiency and minimal sample consumption. nih.govsemanticscholar.org The synthesis of new, highly effective chiral selectors is an active area of research. semanticscholar.org

Advanced Spectroscopic Methods : Techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents are being refined to allow for the unambiguous determination of the absolute configuration of chiral molecules like this compound without the need for crystallization.

These advanced methods are essential not only for quality control in synthesis but also for studying the stereoselective metabolism and target binding of potential drug candidates.

Contributions to Chemical Biology and Natural Product Synthesis

The piperidine ring is a prevalent motif in a vast array of natural products, particularly alkaloids, many of which exhibit potent biological activity. researchgate.netmdpi.comnih.gov this compound serves as a valuable chiral building block for the total synthesis of such complex natural products. chemimpex.com The stereoselective synthesis of natural products like (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid highlights the utility of related piperidine structures in accessing biologically relevant molecules. nih.govresearchgate.net

In the field of chemical biology, derivatives of this compound can be developed as chemical probes. By attaching fluorescent tags or reactive groups, these molecules can be used to study the function and localization of specific proteins or enzymes within living cells. The piperidine scaffold can be designed to mimic natural ligands, allowing for the investigation of complex biological pathways.

The use of this compound in peptide synthesis, where it can be incorporated to create peptidomimetics with enhanced stability and specific conformations, is another promising avenue. chemimpex.comchemimpex.com These modified peptides can have improved therapeutic properties compared to their natural counterparts. The continued application of this compound in these areas will undoubtedly lead to new discoveries in both fundamental biology and synthetic chemistry.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for 6-Methylpiperidine-3-carboxylic acid, and how are intermediates purified? A: A typical synthesis involves alkylation or condensation reactions starting from pyridinecarboxylic acid derivatives. For example, 6-methyl-3-pyridinecarboxylic acid can undergo amidation with amines, followed by alkylation to form quaternary salts . Purification often employs recrystallization or chromatography, with solvent selection (e.g., methylene chloride) and temperature control (0–3°C) critical for yield optimization .

Structural Characterization

Q: How can X-ray crystallography resolve the stereochemistry of this compound derivatives? A: Single-crystal X-ray diffraction paired with SHELXL refinement (via the SHELX suite) is widely used. This method determines absolute configuration and hydrogen-bonding networks, especially for derivatives like trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride . Data collection at high resolution (e.g., <1.0 Å) minimizes errors in electron density maps .

Basic Reactivity and Functionalization

Q: Which functional groups in this compound are most reactive, and how are they modified? A: The carboxylic acid group and piperidine nitrogen are primary reactive sites. Esterification (e.g., methyl/ethyl ester formation) and Boc-protection (tert-butoxycarbonyl) are common strategies to modulate solubility and reactivity . Nucleophilic substitution at the ester group can introduce heterocyclic moieties for drug discovery .

Advanced Synthetic Optimization

Q: How can researchers mitigate batch-to-batch variability in synthesizing this compound derivatives? A: Implement rigorous quality control:

- Peptide content analysis (via HPLC/MS) to monitor TFA removal (<1% for cell assays) .

- Salt/water content analysis to ensure stoichiometric consistency .

- Use green chemistry approaches (e.g., eco-friendly solvents, catalytic conditions) to enhance reproducibility .

Biological Activity and Target Interactions

Q: How do structural modifications of this compound influence its bioactivity? A: Derivatives with trifluoromethylbenzyl or phenylpyrimidinyl groups show enhanced binding to biological targets (e.g., mTOR/p70S6K in prostate cancer). Comparative assays (e.g., competitive binding studies) and molecular docking simulations identify critical interactions, such as hydrogen bonding with catalytic lysine residues .

Data Contradiction Analysis

Q: How should researchers address conflicting reports on the biological activity of this compound derivatives? A: Conduct dose-response assays to validate potency thresholds and assess off-target effects. For example, discrepancies in autophagy induction (e.g., FMPPP derivatives) may arise from cell line-specific metabolic differences. Cross-validate using orthogonal techniques like Western blotting for autophagy markers (LC3-II) .

Stability and Degradation

Q: What analytical methods are recommended to assess the stability of this compound under varying pH/temperature? A: Use accelerated stability studies with HPLC-UV monitoring. For example, incubate the compound at 40°C/75% RH and track degradation products (e.g., hydrolyzed esters). NMR can confirm structural integrity, while mass spectrometry identifies oxidative byproducts .

Advanced Applications in Drug Design

Q: How can this compound serve as a scaffold for protease inhibitors? A: Its rigid piperidine core mimics transition states in enzymatic catalysis. Introduce sulfonyl or carbonyl groups to enhance binding to active sites (e.g., HIV-1 protease). Pharmacokinetic optimization may involve PEGylation to improve half-life .

Stereochemical Considerations

Q: How does the stereochemistry of this compound impact its pharmacological profile? A: Enantiomers (e.g., (3R,6R)- vs. (3S,6S)-configurations) exhibit divergent binding affinities. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while enzymatic assays (e.g., cytochrome P450 inhibition) evaluate metabolic stability .

Troubleshooting Failed Reactions

Q: What steps resolve low yields in the alkylation of this compound derivatives? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.